molecular formula C22H39NO12 B609300 m-PEG8-NHS ester CAS No. 756525-90-3

m-PEG8-NHS ester

Cat. No.: B609300
CAS No.: 756525-90-3
M. Wt: 509.55
InChI Key: IBZNTYBFTKFSMU-UHFFFAOYSA-N
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Description

m-PEG8-NHS ester, also known as methyl-polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and drug delivery systems. It consists of an eight-unit polyethylene glycol (PEG) chain terminated with a succinimidyl ester group. The succinimidyl ester group is highly reactive towards primary amines, making it an excellent choice for labeling proteins, peptides, and other amine-containing molecules. The PEG chain enhances the solubility and stability of the conjugated molecules in aqueous media .

Mechanism of Action

Target of Action

The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

This compound contains an NHS ester group that is highly reactive with primary amines. This reactivity allows this compound to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, this compound can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.

Result of Action

The result of this compound’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in this compound can also reduce the aggregation of labeled proteins stored in solution .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of this compound can be affected by temperature, as it is typically stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-NHS ester involves the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions typically involve dissolving the reactants in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and stirring at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the this compound and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .

Scientific Research Applications

m-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679824
Record name 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-90-3
Record name 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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